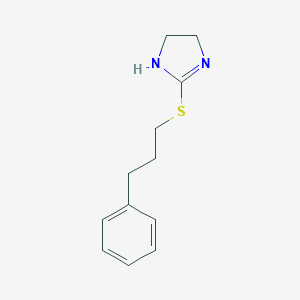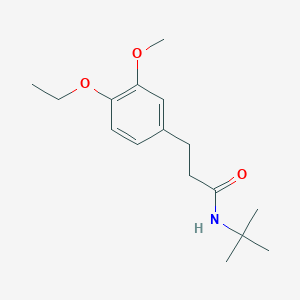![molecular formula C18H27N3O5S2 B241107 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)
4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and replication of bacteria, fungi, and viruses. Additionally, it has been shown to modulate the immune system, leading to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
In addition to its antimicrobial and anti-inflammatory effects, 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide has been found to have other biochemical and physiological effects. It has been shown to reduce oxidative stress, which could be beneficial in the prevention of certain diseases. It has also been found to have a protective effect on the liver, potentially making it useful in the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide. One potential area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential toxic effects of this compound and to develop methods for mitigating its toxicity.
Métodos De Síntesis
The synthesis of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide involves the reaction of 2-(1-pyrrolidinyl)ethylamine with 4,4-dimethyl-3-oxo-2-isothiazolidinylsulfonamide, followed by the addition of benzenesulfonyl chloride. This process results in the formation of a white crystalline solid that is highly soluble in water.
Aplicaciones Científicas De Investigación
The potential applications of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide in scientific research are vast. This compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
Propiedades
Nombre del producto |
4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C18H27N3O5S2 |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2-pyrrolidin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C18H27N3O5S2/c1-14(20-10-4-5-11-20)12-19-28(25,26)16-8-6-15(7-9-16)21-17(22)18(2,3)13-27(21,23)24/h6-9,14,19H,4-5,10-13H2,1-3H3 |
Clave InChI |
XQSKYOKDTRCXIY-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C)N3CCCC3 |
SMILES canónico |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)



